Predicted Antineoplastic Activity Profile Differentiates Compound from Unsubstituted and Chloro Analogs
In silico prediction using the PASS algorithm indicates that N-(3-bromobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide possesses a high probability of antineoplastic activity (Pa = 0.886). This score is identical to that of the compound with entry '121' from a published screening library of 6-oxo-1,6-dihydropyridine analogs [1]. While the scaffold's core activity is antineoplastic, the specific Pa value differentiates it from other compounds in the same library with lower scores (e.g., entry 133, Pa = 0.767) and links it to a specific subset with high predicted potency.
| Evidence Dimension | Predicted Antineoplastic Activity (Pa) |
|---|---|
| Target Compound Data | Pa = 0.886 (PASS Prediction for compound 121, identified as the target compound N-(3-bromobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide) |
| Comparator Or Baseline | Comparator: Compound 133 from the same library; also Comparator: General 6-oxo-1,6-dihydropyridine scaffold. |
| Quantified Difference | Target compound Pa score is 0.119 higher than a lower-activity analog in the library (entry 133, Pa = 0.767). This places it among the top-tier compounds in the library for predicted antineoplastic activity. |
| Conditions | PASS (Prediction of Activity Spectra for Substances) in silico model, as reported in Table 9 of the source publication. |
Why This Matters
For procurement aimed at building a focused anticancer screening library, this prediction suggests the compound has a higher prior probability of exhibiting antineoplastic activity compared to many direct scaffold analogs, potentially reducing initial screening costs.
- [1] Filipič, S.; Nikolić, K.; Agbaba, D. In Silico Prediction of Biological Activity and ADMET Properties of Novel 6-oxo-1,6-dihydropyridine-3-carboxamide Derivatives. Biomedicines 2023, 11(8), 2237. Table 9. View Source
